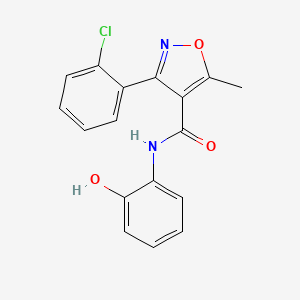
3-(2-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHCCC, and it is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4).
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide involves the positive allosteric modulation of mGluR4. This modulation leads to an increase in the activity of mGluR4, which in turn regulates the release of neurotransmitters such as glutamate. This regulation of neurotransmitter release has been linked to the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to enhance the activity of mGluR4, which regulates the release of neurotransmitters such as glutamate. This modulation of neurotransmitter release has been linked to the treatment of various neurological disorders. Additionally, PHCCC has been shown to have no significant effects on other mGluR subtypes, indicating its specificity for mGluR4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity for mGluR4. This allows for the modulation of mGluR4 activity without affecting other mGluR subtypes. Additionally, PHCCC has been shown to be a reliable and efficient positive allosteric modulator of mGluR4. However, one of the limitations of using PHCCC in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 3-(2-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide. One of the major directions is the development of novel compounds that can modulate mGluR4 activity with higher potency and selectivity. Additionally, the potential applications of PHCCC in the treatment of various neurological disorders need to be further explored. Furthermore, the biochemical and physiological effects of PHCCC on other neurotransmitter systems need to be investigated to gain a better understanding of its mechanism of action. Overall, the future research on this compound has the potential to lead to the development of novel treatments for various neurological disorders.
Conclusion:
In conclusion, this compound is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of PHCCC involves the reaction between 2-chlorobenzaldehyde and 2-hydroxybenzohydrazide in the presence of acetic acid and ethanol. The major application of PHCCC is in the field of neuroscience, where it has been shown to enhance the activity of mGluR4, which regulates the release of neurotransmitters such as glutamate. The future research on this compound has the potential to lead to the development of novel treatments for various neurological disorders.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. One of the major applications of PHCCC is in the field of neuroscience. It has been shown to enhance the activity of mGluR4, which is a key regulator of synaptic transmission in the brain. This modulation of mGluR4 activity has been linked to the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-15(17(22)19-13-8-4-5-9-14(13)21)16(20-23-10)11-6-2-3-7-12(11)18/h2-9,21H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTWYAIVGOFHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4411086.png)
![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411105.png)
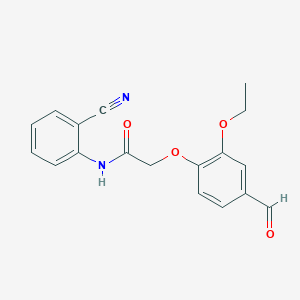
![2-{[3-(allyloxy)benzoyl]amino}benzamide](/img/structure/B4411112.png)
![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4411117.png)


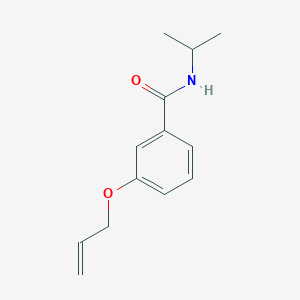
![{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)
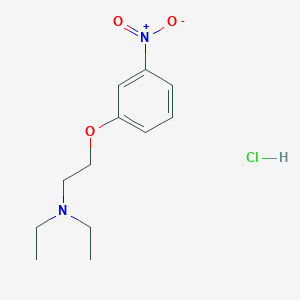
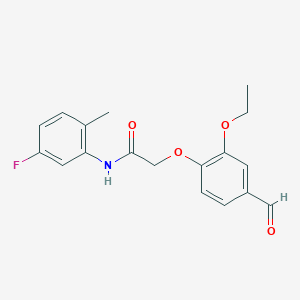
![4-[(4-isopropyl-3-methylphenoxy)acetyl]morpholine](/img/structure/B4411166.png)